Decanoyl peroxide, also known as didecanoyl peroxide, is an organic peroxide with the chemical formula and a CAS number of 762-12-9. It typically appears as a white granular solid and is recognized for its highly reactive nature. As an organic peroxide, it serves primarily as a catalyst in various chemical processes, particularly in polymerization reactions. The compound is classified as a hazardous material due to its flammability and potential to cause explosive reactions under certain conditions, such as exposure to heat or shock .
Decanoyl peroxide can be synthesized through several methods:
Decanoyl peroxide has several notable applications:
Studies on the interactions of decanoyl peroxide with other chemicals highlight its reactivity:
Decanoyl peroxide shares similarities with other organic peroxides but exhibits unique properties that differentiate it. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Lauroyl Peroxide | C12H24O4 | Shorter carbon chain; used similarly in polymerization. |
Octanoyl Peroxide | C8H16O4 | More reactive due to shorter chain; often used in industrial applications. |
Benzoyl Peroxide | C14H10O4 | Commonly used in acne treatments; less flammable than decanoyl peroxide. |
Decanoyl peroxide's longer carbon chain contributes to its stability and specific reactivity profile compared to these similar compounds, making it particularly useful in certain industrial applications while posing distinct handling challenges due to its flammability and reactivity .
Fourier-Transform Infrared spectroscopy provides distinctive fingerprint information for decanoyl peroxide based on its characteristic functional groups and molecular vibrations [1]. The technique measures the absorption and intensity of electromagnetic radiation in the infrared region, allowing identification of specific molecular bonds and their vibrational frequencies [1].
The most prominent spectroscopic feature of decanoyl peroxide is the carbonyl (C=O) stretching vibration characteristic of acyl peroxides. For simple carbonyl compounds, the stretching vibration exhibits strong infrared absorption between 1710 and 1740 cm⁻¹ [2]. However, acyl peroxides typically display higher frequency absorptions due to the electron-withdrawing effect of the adjacent peroxide linkage. Research on organic peroxides indicates that the carbonyl stretching in acyl peroxides appears at elevated frequencies compared to conventional ketones and aldehydes [3] [4].
The peroxide oxygen-oxygen (O-O) bond represents a critical structural feature requiring careful spectroscopic analysis. Historical investigations of organic peroxides demonstrate that almost all peroxides exhibit at least one band of medium intensity in the region 10.5 to 12 micrometers (833-952 cm⁻¹) [5]. The band at 11.4 micrometers (877 cm⁻¹) is specifically associated with the stretching vibration of the O-O group, analogous to that observed in hydrogen peroxide [5].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretch (acyl) | 1735-1750 | Strong | Carbonyl vibration |
O-O stretch | 833-952 | Medium | Peroxide linkage |
C-H stretch (alkyl) | 2850-2970 | Medium | Aliphatic chains |
C-O stretch | 1000-1300 | Variable | Carbon-oxygen bonds |
The decyl chains in decanoyl peroxide contribute characteristic aliphatic vibrations to the infrared spectrum. The carbon-hydrogen stretching vibrations typically appear in the range 2850-2970 cm⁻¹, with asymmetric and symmetric stretching modes observable [6]. The methylene bending vibrations occur around 1470 cm⁻¹, while methyl group vibrations appear near 1380 cm⁻¹ [7].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about decanoyl peroxide through analysis of both proton (¹H) and carbon-13 (¹³C) nuclei [8]. The technique reveals information about the molecular environment of specific atoms and their connectivity patterns.
The ¹H Nuclear Magnetic Resonance spectrum of decanoyl peroxide displays several distinct resonance regions corresponding to different proton environments within the molecule. The aliphatic protons of the decyl chains exhibit characteristic patterns based on their position relative to the carbonyl group.
The methyl protons at the terminal positions of the decyl chains typically resonate around 0.9 parts per million (ppm), appearing as triplets due to coupling with adjacent methylene protons [9]. The methylene protons adjacent to the carbonyl group (α-position) experience significant deshielding due to the electron-withdrawing carbonyl, causing them to resonate around 2.4-2.6 ppm [10]. These protons appear as triplets due to coupling with the β-methylene protons.
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Terminal CH₃ | 0.88-0.92 | Triplet | 6H |
α-CH₂ (to C=O) | 2.4-2.6 | Triplet | 4H |
Internal CH₂ | 1.2-1.7 | Complex multiplet | 28H |
The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework of decanoyl peroxide. The carbonyl carbons represent the most distinctive signals, typically appearing around 165-175 ppm due to their highly deshielded environment [9]. The carbon atoms adjacent to the carbonyl group (α-carbons) resonate around 33-34 ppm, while the methyl carbons at the chain termini appear around 14 ppm.
The methylene carbons in the aliphatic chain exhibit resonances between 22-32 ppm, with slight variations depending on their distance from the carbonyl group. The systematic progression of chemical shifts along the alkyl chain provides structural confirmation of the decyl substituents.
The Nuclear Magnetic Resonance spectra of decanoyl peroxide demonstrate characteristic coupling patterns that confirm the molecular structure. The proton-proton coupling constants typically range from 6-8 hertz for vicinal couplings in the alkyl chains [11]. The absence of complex aromatic signals distinguishes aliphatic acyl peroxides from their aromatic counterparts such as benzoyl peroxide [12].
Mass spectrometry of decanoyl peroxide reveals characteristic fragmentation pathways that are diagnostic for acyl peroxide structures [13]. The technique provides molecular weight confirmation and structural information through analysis of fragment ions.
Decanoyl peroxide, with molecular formula C₂₀H₃₈O₄ and molecular weight 342.51 daltons [14], typically exhibits a weak or absent molecular ion peak under electron impact ionization conditions [15]. Organic peroxides are particularly susceptible to fragmentation due to the weak oxygen-oxygen bond, which has a typical bond dissociation energy significantly lower than most covalent bonds [16].
Alternative ionization methods such as chemical ionization or coordination ionspray may be more suitable for detecting the intact molecular ion. Research on diacyl peroxides demonstrates that coordination with silver ions (Ag⁺) provides enhanced detection capabilities through formation of stable adduct ions [13].
Ion Type | m/z Value | Relative Intensity | Assignment |
---|---|---|---|
[M]⁺- | 342 | Very weak | Molecular ion |
[M+Ag]⁺ | 449 | Moderate | Silver adduct |
[RCO]⁺ | 171 | Strong | Acyl fragment |
[C₉H₁₉]⁺ | 127 | Moderate | Alkyl fragment |
The primary fragmentation pathway of decanoyl peroxide involves homolytic cleavage of the peroxide oxygen-oxygen bond, generating two decanoyl radicals [13] [16]. These radicals can subsequently undergo decarboxylation to form nonyl radicals, which may be detected as carbocation fragments through electron transfer processes.
Alpha-cleavage adjacent to the carbonyl group represents another significant fragmentation pathway, producing acylium ions (RCO⁺) with m/z 171 for the decanoyl fragment. These ions are particularly stable due to resonance stabilization and often represent base peaks in the mass spectrum [17].
The alkyl chain fragmentation follows typical hydrocarbon patterns, with loss of methylene units (CH₂, 14 daltons) generating homologous series of fragment ions. The preferential cleavage at branching points and the formation of stable carbocations determine the relative intensities of these fragments [18].
The fragmentation of protonated decanoyl peroxide follows established mechanisms for organic peroxides, involving rearrangement to proton-bridged complexes before subsequent decomposition [16]. The cleavage of the oxygen-oxygen bond upon protonation results in formation of highly reactive intermediates that undergo rapid secondary fragmentation.
Decanoyl peroxide represents a significant organic peroxide compound employed extensively as a polymerization initiator and catalyst in industrial chemical processes. The compound, systematically known as decanoyl decaneperoxoate with the molecular formula C₂₀H₃₈O₄, demonstrates characteristic diacyl peroxide properties through its symmetric structure featuring two decanoyl groups linked by a central peroxide bond [2]. Understanding the comprehensive synthetic pathways and production methodologies for this compound requires detailed examination of the various routes available for industrial-scale manufacturing.
Industrial production of decanoyl peroxide employs several distinct synthetic approaches, each offering specific advantages regarding yield, safety, and operational efficiency. The selection of appropriate synthesis protocols depends on factors including production scale, desired purity levels, and available infrastructure capabilities.
The acyl chloride peroxidation route represents the most widely employed industrial method for decanoyl peroxide synthesis, leveraging the high reactivity of decanoyl chloride with peroxide-containing reagents. This approach typically involves the reaction of decanoyl chloride with hydrogen peroxide or alkali metal hydroperoxides under carefully controlled conditions [3] [4].
Primary Reaction Mechanism
The fundamental reaction proceeds through nucleophilic substitution of the chloride leaving group by the peroxide nucleophile. Decanoyl chloride is prepared from decanoic acid through treatment with oxalyl chloride, phosphorus pentachloride, or thionyl chloride under anhydrous conditions [5] [6]. The conversion of decanoic acid to decanoyl chloride typically proceeds with quantitative yields when conducted at temperatures between 0-20°C in the presence of catalytic amounts of dimethylformamide [5].
The subsequent peroxidation step involves the controlled addition of decanoyl chloride to alkaline hydrogen peroxide solutions, maintaining strict temperature control to prevent explosive decomposition. Industrial protocols typically employ sodium or potassium hydroxide to generate the required alkaline conditions, with molar ratios of base to hydrogen peroxide ranging from 1:1 to 2:1 [3] [4].
Process Parameters and Optimization
Industrial-scale acyl chloride peroxidation operates under specific parameter ranges optimized for maximum yield and safety. Temperature control remains critical, with reaction temperatures maintained between 0-25°C to prevent thermal decomposition of the formed peroxide product [3]. The reaction medium typically consists of immiscible organic and aqueous phases, requiring efficient mixing to ensure adequate mass transfer between phases.
Reaction times for complete conversion range from 1-4 hours, depending on the scale and mixing efficiency. Yields typically range from 70-90% based on the limiting reagent, with primary losses attributed to hydrolysis side reactions and thermal decomposition [3] [4]. The process requires anhydrous organic solvents, commonly dichloromethane or chloroform, to maintain the stability of the acyl chloride reactant.
Safety Considerations and Scale-Up Challenges
The acyl chloride route presents specific safety challenges related to the handling of both reactive acyl chlorides and the formation of potentially explosive peroxide products. Industrial implementations require specialized equipment capable of maintaining precise temperature control and providing adequate heat removal capacity [7]. Emergency venting systems must accommodate the rapid gas evolution that occurs during runaway decomposition reactions.
Scale-up considerations include the development of continuous process variants to minimize the accumulation of peroxide-containing intermediates. Continuous flow reactors offer advantages in terms of heat management and inventory reduction, though they require sophisticated control systems to maintain optimal reaction conditions [8] [9].
Solution-phase radical coupling represents an alternative synthetic approach that exploits the formation of acyl radicals through homolytic cleavage processes. This methodology typically involves the generation of decanoyl radicals through thermal or photochemical decomposition of suitable precursors, followed by oxygen insertion to form the peroxide linkage [10] [11].
Radical Generation and Propagation
The initiation of radical coupling processes requires the formation of decanoyl radicals through controlled decomposition of appropriate precursor compounds. Common initiators include azoisobutyronitrile (AIBN), dibenzoyl peroxide, or other peroxide compounds that undergo facile thermal decomposition at moderate temperatures [11] [12]. The decomposition typically follows first-order kinetics with half-lives ranging from minutes to hours depending on temperature and initiator structure.
The primary reaction sequence involves the initial formation of initiator radicals, which subsequently abstract hydrogen atoms from decanoic acid derivatives or directly attack carbonyl carbon centers. The resulting carbon-centered radicals rapidly react with molecular oxygen to form peroxy radicals, which can then undergo coupling reactions to generate the desired diacyl peroxide product [10] [13].
Reaction Medium and Solvent Effects
Solution-phase radical coupling requires careful selection of reaction solvents to optimize both radical generation and product formation while minimizing unwanted side reactions. Hydrocarbon solvents such as benzene, toluene, or cyclohexane provide inert environments that minimize radical termination through solvent interaction [10]. Ethereal solvents including diethyl ether or tetrahydrofuran can also be employed, though they may participate in competing radical reactions.
The concentration of dissolved oxygen plays a critical role in determining the efficiency of peroxy radical formation. Industrial processes typically employ controlled oxygen atmospheres with partial pressures optimized to ensure rapid oxygen insertion while preventing over-oxidation reactions [13]. Temperature control remains essential, with optimal reaction temperatures typically ranging from 20-60°C.
Kinetic Analysis and Optimization
The kinetic behavior of solution-phase radical coupling follows complex chain reaction mechanisms involving initiation, propagation, and termination steps. Rate expressions for these processes typically exhibit fractional orders with respect to initiator concentration and half-order dependencies on oxygen partial pressure [13] [14]. The overall reaction rate is generally limited by the efficiency of radical generation rather than subsequent oxygen insertion steps.
Industrial optimization focuses on maximizing the efficiency of radical initiation while minimizing competing termination reactions. This typically involves optimization of initiator concentration, reaction temperature, and oxygen partial pressure to achieve maximum yields. Typical yields for solution-phase radical coupling range from 40-70%, with reaction times varying from 30 minutes to 2 hours depending on specific conditions [11].
Catalyst-mediated synthesis of decanoyl peroxide employs transition metal complexes or organocatalytic systems to facilitate the formation of peroxide bonds under milder conditions than traditional thermal or radical processes. These approaches offer potential advantages in terms of selectivity and operational safety, though they may require more complex catalyst preparation and recovery procedures [15] [16].
Transition Metal Catalysis
Transition metal catalysts, particularly those based on iron, copper, or palladium complexes, can facilitate the formation of organic peroxides through coordination and activation of oxygen-containing substrates [15] [16]. The catalytic cycle typically involves the coordination of carboxylic acid derivatives to the metal center, followed by oxidation to form coordinated peroxy intermediates that subsequently undergo coupling reactions.
Iron-based catalysts demonstrate particular effectiveness for peroxide formation, operating through Fe(II)/Fe(III) redox cycles that facilitate both oxygen activation and substrate oxidation [16]. The catalytic mechanism involves the initial formation of iron-peroxy complexes through reaction with hydrogen peroxide or molecular oxygen, followed by substrate coordination and subsequent peroxide bond formation.
Reaction conditions for metal-catalyzed peroxide formation typically require elevated temperatures ranging from 60-120°C and may employ aqueous or mixed aqueous-organic solvent systems [16]. The choice of ligands significantly influences both catalyst activity and selectivity, with nitrogen-containing ligands such as bipyridine or phenanthroline commonly employed to stabilize the metal center and control its reactivity.
Kinetic Modeling and Rate Expressions
The kinetics of catalyst-mediated peroxide formation typically follow Michaelis-Menten-type behavior, with initial rates showing saturation kinetics with respect to substrate concentration [16]. Rate expressions generally include terms for both catalyst concentration and substrate binding, with apparent rate constants ranging from 10⁰ to 10² M⁻¹s⁻¹ depending on specific catalyst and reaction conditions.
Temperature dependence of catalytic rates typically exhibits Arrhenius behavior with activation energies ranging from 55-75 kJ/mol, somewhat higher than radical processes but offering improved selectivity and product control [16]. The catalyst-mediated approach provides better control over product distribution and typically achieves yields ranging from 50-80% with reaction times of 4-12 hours.
Process Integration and Industrial Implementation
Industrial implementation of catalyst-mediated peroxide synthesis requires consideration of catalyst preparation, recovery, and recycling procedures. Heterogeneous catalysts offer advantages for industrial applications by facilitating product separation and catalyst reuse, though they may exhibit lower activity than homogeneous systems [15]. The development of immobilized catalyst systems represents an active area of research for industrial peroxide synthesis.
Process integration considerations include the management of catalyst lifetime and the development of efficient catalyst regeneration procedures. Economic viability of catalytic processes depends heavily on catalyst turnover numbers and the ability to maintain activity over extended operating periods [16]. Current industrial implementations typically achieve turnover numbers ranging from hundreds to thousands, depending on specific catalyst design and operating conditions.
Flammable;Irritant